REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[OH:9][CH2:10][C:11]1[N:12]=[CH:13][N:14]([C:16]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=1.N1C=CN=C1>CN(C=O)C>[Si:1]([O:9][CH2:10][C:11]1[N:12]=[CH:13][N:14]([C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:15]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
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Name
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|
Quantity
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2.83 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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OCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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3.48 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a clear colorless solution was obtained which
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Type
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CUSTOM
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Details
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When reaction
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Type
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CUSTOM
|
Details
|
the DMF was removed in vacuo
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Type
|
WASH
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Details
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The organic phase was washed with water, saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Reaction Time |
15 min |
Name
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|
Type
|
product
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Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |